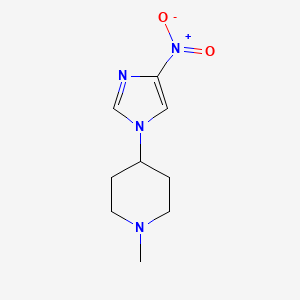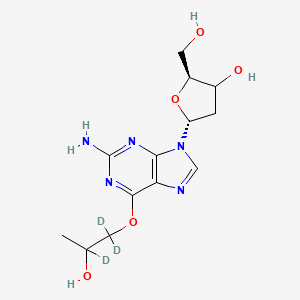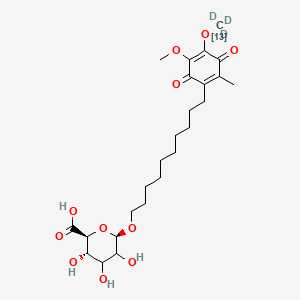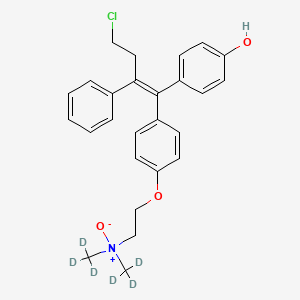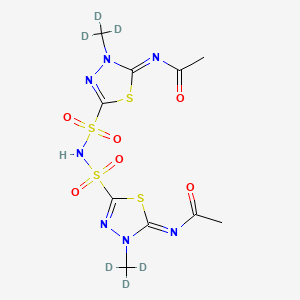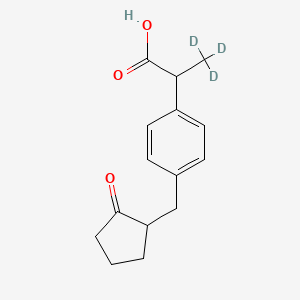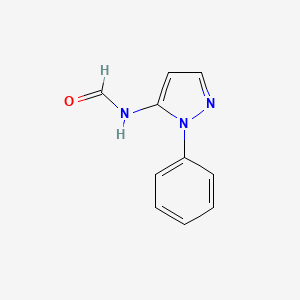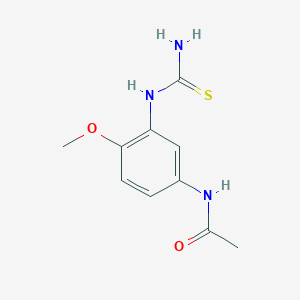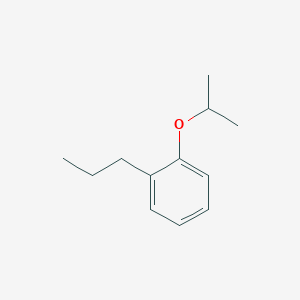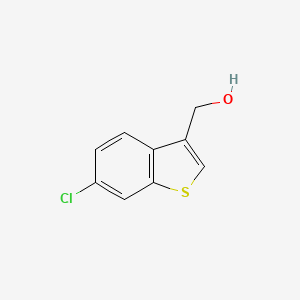
(6-Chloro-1-benzothiophen-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-1-benzothiophen-3-yl)methanol is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a chlorine atom at the 6th position and a hydroxymethyl group at the 3rd position on the benzothiophene ring. It has a molecular formula of C9H7ClOS and a molecular weight of 198.67 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1-benzothiophen-3-yl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 6-chlorobenzothiophene with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-1-benzothiophen-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzothiophene derivative with a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-chloro-1-benzothiophene-3-carboxylic acid.
Reduction: Formation of 6-chloro-1-benzothiophene-3-methyl.
Substitution: Formation of various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Chloro-1-benzothiophen-3-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzothiophene derivatives.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Chloro-1-benzothiophen-3-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity in microorganisms . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-1-benzothiophen-2-yl)methanol: Similar structure but with the hydroxymethyl group at the 2nd position.
(5-Chloro-1-benzothiophen-3-yl)methanol: Similar structure but with the chlorine atom at the 5th position.
Uniqueness
(6-Chloro-1-benzothiophen-3-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and hydroxymethyl group at specific positions on the benzothiophene ring can result in distinct properties compared to other benzothiophene derivatives .
Properties
Molecular Formula |
C9H7ClOS |
|---|---|
Molecular Weight |
198.67 g/mol |
IUPAC Name |
(6-chloro-1-benzothiophen-3-yl)methanol |
InChI |
InChI=1S/C9H7ClOS/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,11H,4H2 |
InChI Key |
WDGZQLAZXNJTML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


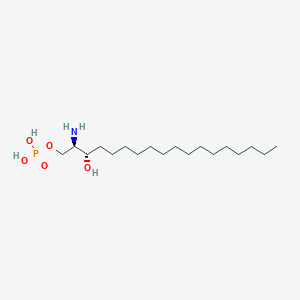
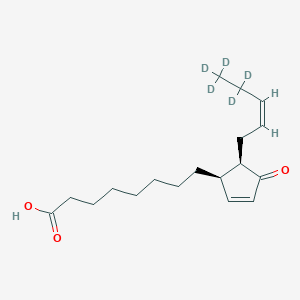
![3-(tert-Butoxy)benzo[d]isothiazole](/img/structure/B13842698.png)
![4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester](/img/structure/B13842704.png)
